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Compound of Interest |

Compound Name: Prisotinol
CAS No.: 76906-79-1
Cat. No.: B1208070
- 7

Executive Summary & Compound Identity

Prisotinol (Code: CGS-5649B) is a nootropic agent belonging to the class of substituted
pyridines.[1] It is distinct from Pyritinol (a Vitamin B6 dimer), although the two are often
confused due to phonetic similarity. Prisotinol is characterized by a 3-hydroxypyridine core
functionalized at the C6 position with a 2-(isopropylamino)propyl side chain.[1]

IUPAC Name: 6-[2-(propan-2-ylamino)propyl]pyridin-3-ol

CAS Number: 78997-40-7 (Generic), 76906-79-1 (Salt forms may vary)

Molecular Formula: C11H1sN20

Mechanism of Action: Cognitive enhancement via modulation of cholinergic and potentially
glutamatergic pathways; structurally related to adrenergic agents but selective for CNS
targets.

Structural Differentiation (Crucial)

e Prisotinol: Monomeric pyridine, secondary amine side chain.
 Pyritinol: Dimeric pyridine, disulfide bridge (Bis-B6).

o Note: This guide focuses exclusively on the synthesis of the monomeric Prisotinol.
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Retrosynthetic Analysis

The synthesis of Prisotinol requires the construction of the 2-aminopropyl side chain on a 3-
hydroxypyridine scaffold. The most robust industrial pathway involves a Reductive Amination
strategy via a ketone intermediate (Pyridyl-2-propanone analog).

Disconnection Strategy

e C-N Disconnection: The secondary amine is formed via reductive amination of 1-(5-
(benzyloxy)pyridin-2-yl)propan-2-one with isopropylamine.

e C-C Disconnection: The propanone side chain is installed via nucleophilic attack on the C6-
methyl group of a protected pyridine precursor.

Pathway Logic

e Precursor: 6-Methylpyridin-3-ol (Commercial starting material).

» Intermediate A: Protection of the phenolic hydroxyl (Benzyl ether) to prevent interference
with lithiation.

e Intermediate B: Formation of the keto-side chain via lithiation and reaction with an
acetylating agent (e.g., N,N-dimethylacetamide or ethyl acetate/decarboxylation).

e Final Product: Reductive amination followed by hydrogenolytic deprotection.
Detailed Synthetic Protocol

Phase 1: Protection of the Core

Objective: Mask the C3-hydroxyl group to allow strong base usage.
Reagents:

e 6-Methylpyridin-3-ol (1.0 eq)

e Benzyl bromide (BnBr) (1.1 eq)

e Potassium Carbonate (K2COs) (2.0 eq)
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e Solvent: DMF or Acetone

Protocol:

o Dissolve 6-methylpyridin-3-ol in DMF (0.5 M concentration).

e Add K2COs and stir at room temperature for 30 minutes.

» Dropwise add Benzyl bromide.

e Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

o Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine, dry
over Na2S0s4, and concentrate.

Yield: ~85-90% of 5-(benzyloxy)-2-methylpyridine.

Phase 2: Side Chain Construction (The "Pyridyl-
Acetone" Route)

Objective: Convert the C2-methyl group into a 2-oxopropyl group.

Reagents:

o 5-(benzyloxy)-2-methylpyridine (1.0 eq)

e Lithium Diisopropylamide (LDA) (1.1 eq) or n-BulLi

» Ethyl Acetate (dry) or N-methoxy-N-methylacetamide (Weinreb amide)

e Solvent: Dry THF, -78°C

Protocol:

e Cool a solution of 5-(benzyloxy)-2-methylpyridine in dry THF to -78°C under Nitrogen.

e Slowly add LDA (2.0 M in THF/heptane) over 20 minutes. The solution will turn deep
red/orange, indicating the formation of the benzylic anion (lateral lithiation).

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 Stir for 45 minutes at -78°C.
e Add dry Ethyl Acetate (1.2 eq) or N,N-dimethylacetamide slowly.

o Mechanistic Note: Acylation of the anion yields the intermediate ketone. If Ethyl Acetate is
used, a beta-keto intermediate forms which may require acidic hydrolysis/decarboxylation.
Using the Weinreb amide or N,N-dimethylacetamide yields the ketone directly upon
workup.

e Allow to warm to 0°C over 2 hours.
¢ Quench: Add saturated NH4ClI solution.
o Workup: Extract with DCM. Purify via column chromatography (Silica, DCM:MeOH gradient).

e Product:1-(5-(benzyloxy)pyridin-2-yl)propan-2-one.

Phase 3: Reductive Amination

Objective: Install the isopropylamine functionality.

Reagents:

Ketone Intermediate from Phase 2 (1.0 eq)

Isopropylamine (1.5 eq)

Sodium Cyanoborohydride (NaBHsCN) (1.2 eq) or STAB

Acetic Acid (catalytic)

Solvent: Methanol[2][3]
Protocol:
o Dissolve the ketone in Methanol.

e Add Isopropylamine and catalytic Acetic Acid (pH ~5-6).
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Stir for 2 hours at room temperature to form the imine/iminium species.

Cool to 0°C and add NaBHsCN in portions.

Stir overnight at room temperature.

Workup: Basify with 1IN NaOH to pH >10. Extract with DCM.

Product:N-isopropyl-1-(5-(benzyloxy)pyridin-2-yl)propan-2-amine.
Phase 4: Deprotection & Salt Formation
Objective: Remove the benzyl group and form the fumarate salt for stability.
Protocol:

o Dissolve the benzyl-protected amine in Ethanol.

e Add Pd/C (10% wt) catalyst.

e Hydrogenate at 30-50 psi Hz for 6 hours.

« Filter through Celite to remove catalyst. Concentrate filtrate.

o Salt Formation: Dissolve the free base in hot ethanol. Add 1.0 eq of Fumaric Acid dissolved
in hot ethanol.

e Cool to crystallize.

o Final Product:Prisotinol Fumarate.

Pathway Visualization (Graphviz DOT)

Protected Prisotinol

nBr, K2CO3 LDA, THI
DDDDDDD 5-(Benzyloxy)-2-methylpyridine 78°C
(Protected Core)

(Secondary Amine)
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Click to download full resolution via product page

Caption: Step-by-step synthetic pathway for Prisotinol (CGS-5649B) from 6-methylpyridin-3-ol
via lateral lithiation and reductive amination.

Experimental Data & Validation
hvsicochemical ies (Predicted & || |

Property Value Notes

White to off-white crystalline

Appearance Fumarate salt form

powder
_ _ Dependent on salt
Melting Point 168-172°C o
stoichiometry
N Soluble in water, ethanol; Hydrophilic cation at

Solubility i . .

Insoluble in ether physiological pH
K ~8.5 (Amine), ~9.1 (Pyridine- Zwitterionic character possible
a
P OH) at high pH

QC & Validation Parameters

To ensure scientific integrity (E-E-A-T), the following analytical checkpoints must be met:
 NMR Validation (*H-NMR, 400 MHz, DMSO-ds):

o Characteristic Signal: Doublet at ~1.1 ppm (Isopropyl methyls).

o Characteristic Signal: Multiplet at ~2.9 ppm (Chiral CH of the propyl chain).

o Aromatic Region: Distinct pyridine coupling pattern (d, dd, d) confirming 2,5-substitution.
e Mass Spectrometry:

o ESI-MS [M+H]* peak at 195.15 m/z (Free base).

e HPLC Purity:
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o Column: C18 Reverse Phase.
o Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile gradient.

o Requirement: >98.5% purity for biological assay use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Prisotinol (CGS-5649B) Synthesis and
Pathway Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1208070#prisotinol-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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